

CAY10701: Application Notes for High-Throughput Screening Assays

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Compound of Interest

Compound Name: CAY10701

Cat. No.: B15606189

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Introduction

CAY10701 is a 7-deazahypoxanthine analog identified as a compound with potential anticancer activity. Its chemical formula is C₂₄H₁₉N₃O₂, and it has a molecular weight of 381.4 g/mol. The alternative chemical name for **CAY10701** is 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4h-pyrrolo[2,3-d]pyrimidin-4-one. While detailed public data on its high-throughput screening (HTS) applications is limited, this document provides a generalized framework and protocols for evaluating compounds of this class in HTS assays, particularly focusing on the Keap1-Nrf2 protein-protein interaction pathway, a common target for cancer therapeutic development.

Principle of Keap1-Nrf2 Inhibition Screening

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.^[1] The disruption of the Keap1-Nrf2 interaction allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.^{[1][2]} Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) are of significant interest for their potential as cancer chemopreventive and therapeutic agents.^{[1][3][4]}

High-throughput screening assays are essential for identifying such inhibitors from large compound libraries.[1][4] Common HTS methodologies for this target include fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[3]

Data Presentation

Quantitative data for **CAY10701** is not publicly available. The following table is a template for presenting HTS data for a hypothetical Keap1-Nrf2 inhibitor.

Assay Type	Parameter	Value
Primary HTS		
Fluorescence Polarization	IC50 (μM)	e.g., 5.2
Secondary Assays		
TR-FRET	IC50 (μM)	e.g., 4.8
Cell-Based Assays		
ARE-Luciferase Reporter	EC50 (μM)	e.g., 10.5
Nrf2 Nuclear Translocation	EC50 (μM)	e.g., 12.1
Target Engagement		
Surface Plasmon Resonance	K D (μM)	e.g., 2.1
Thermal Shift Assay	ΔT m (°C)	e.g., 3.5

Experimental Protocols

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This biochemical assay measures the disruption of the Keap1-Nrf2 complex.

Materials:

- Recombinant human Keap1 protein

- Fluorescently labeled Nrf2 peptide (e.g., FITC-Nrf2)
- Assay Buffer: 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% BSA, 0.01% Tween-20
- Test compounds (e.g., **CAY10701**) dissolved in DMSO
- 384-well, black, low-volume microplates

Protocol:

- Prepare a solution of Keap1 protein and FITC-Nrf2 peptide in the assay buffer.
- In a 384-well plate, add test compounds at various concentrations.
- Add the Keap1-FITC-Nrf2 solution to each well.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
- Calculate the IC₅₀ values from the dose-response curves.

ARE-Luciferase Reporter Gene Assay

This cell-based assay quantifies the activation of the Nrf2 pathway in living cells.

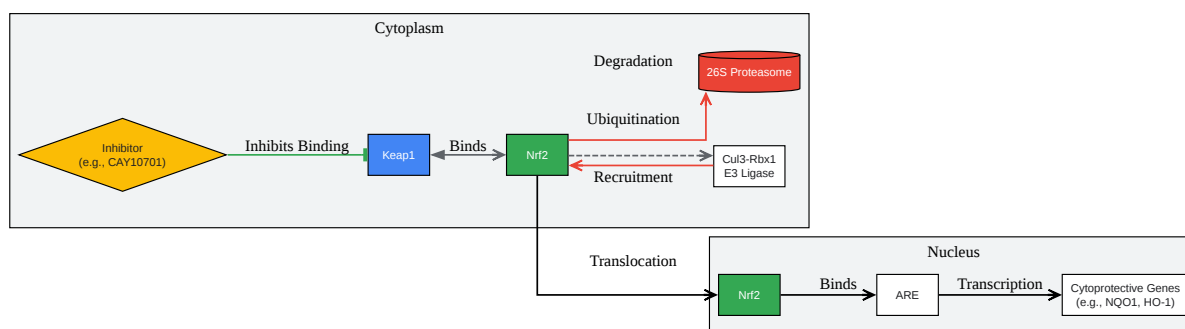
Materials:

- HepG2 cells stably expressing an ARE-luciferase reporter construct
- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Test compounds (e.g., **CAY10701**) dissolved in DMSO
- Luciferase assay reagent
- 96-well, white, clear-bottom cell culture plates

Protocol:

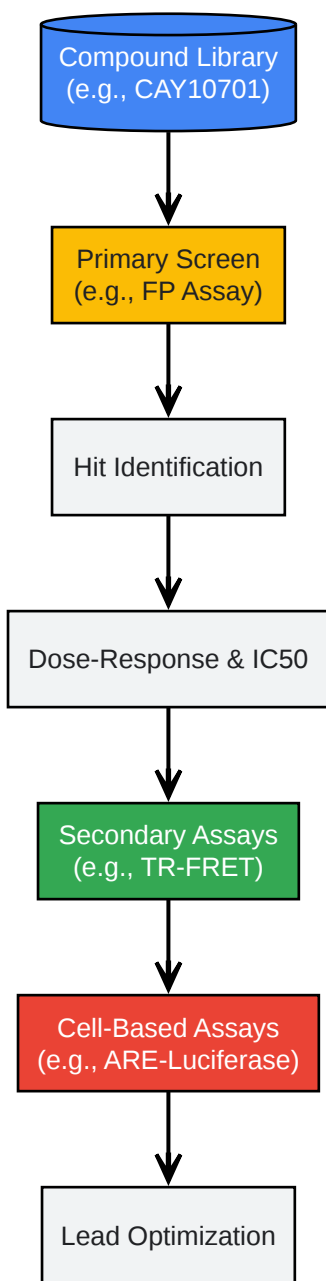
- Seed the ARE-luciferase HepG2 cells in a 96-well plate and incubate overnight.
- Treat the cells with a serial dilution of the test compounds.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Determine the EC50 values from the dose-response curves.

Visualizations



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Caption: The Keap1-Nrf2 signaling pathway and the mechanism of its inhibition.



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Caption: A typical workflow for a high-throughput screening campaign.

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